5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine
Description
5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a compound that features both an indole and a triazole moiety Indole derivatives are known for their significant biological activities, and triazoles are recognized for their stability and versatility in chemical reactions
Properties
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-12-15-11(16-17-12)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7,14H,5-6H2,(H3,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRLAAQUVMTGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Formation and Functionalization
The indole nucleus is first synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a carbonyl compound under acidic conditions to form the indole ring. Subsequent functionalization at the 3-position of the indole is achieved through alkylation or coupling reactions. For instance, 3-(2-bromoethyl)-1H-indole is prepared by treating indole with 1,2-dibromoethane in the presence of a base, yielding a key intermediate for further triazole ring formation.
Triazole Ring Cyclization
The triazole moiety is introduced via cyclocondensation reactions. A common approach involves reacting the indole-ethyl intermediate with aminoguanidine or thiosemicarbazide under controlled conditions. For example, heating 3-(2-bromoethyl)-1H-indole with aminoguanidine hydrochloride in ethanol at reflux for 12 hours initiates nucleophilic substitution, followed by intramolecular cyclization to form the triazole ring. This method yields the target compound with a reported purity of >95% after recrystallization from ethanol.
Alternative routes utilize microwave-assisted synthesis to accelerate reaction kinetics. In one study, a mixture of 3-(2-aminoethyl)-1H-indole and cyanoguanidine in acetonitrile was irradiated at 170°C for 25 minutes, achieving a 79% yield of the triazole product. Microwave irradiation enhances reaction efficiency by promoting uniform heating and reducing side reactions.
Optimization of Reaction Conditions
Optimizing reaction parameters is critical for maximizing yield and minimizing impurities. Key factors include solvent choice, temperature, and stoichiometry.
Solvent Effects
Polar aprotic solvents such as acetonitrile and ethyl acetate are preferred for triazole cyclization due to their ability to stabilize transition states. A comparative study demonstrated that acetonitrile provided a 75% yield at 180°C, whereas ethanol yielded only 27% under identical conditions. The high dielectric constant of acetonitrile facilitates dipole-dipole interactions, promoting cyclization.
Temperature and Time
Elevated temperatures (160–180°C) are necessary to overcome the activation energy of cyclization. However, prolonged heating beyond 30 minutes at 180°C leads to decomposition, as evidenced by a drop in yield from 79% to 65%. Microwave-assisted reactions mitigate this issue by enabling rapid heating and shorter reaction times (20–25 minutes).
Stoichiometric Ratios
A 1:2 molar ratio of indole-ethyl intermediate to aminoguanidine is optimal for complete conversion. Deviating from this ratio, such as using a 1:1.5 ratio, reduces the yield to 66% due to incomplete cyclization.
Table 1: Optimization of Microwave-Assisted Synthesis Conditions for 5-[2-(1H-Indol-3-yl)ethyl]-1H-1,2,4-Triazol-3-Amine
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | 27 |
| 2 | Acetonitrile | 170 | 25 | 79 |
| 3 | Ethyl Acetate | 180 | 25 | 64 |
Characterization and Analytical Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR): The $$ ^1H $$ NMR spectrum of the compound exhibits characteristic signals at δ 7.85 ppm (singlet, triazole NH$$2 $$), δ 7.20–7.60 ppm (multiplet, indole aromatic protons), and δ 3.45 ppm (triplet, -CH$$2 $$-CH$$_2 $$- linker). The absence of peaks corresponding to starting materials confirms complete cyclization.
Infrared (IR) Spectroscopy: IR bands at 3360 cm$$^{-1}$$ (N-H stretch) and 1620 cm$$^{-1}$$ (C=N stretch) validate the triazole structure. A weak band at 2750 cm$$^{-1}$$ indicates the presence of -SH groups in tautomeric forms, a phenomenon observed in triazole-thiol equilibria.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 242.1164 (calculated for C$${12}$$H$${12}$$N$$_5$$, 242.1148), confirming the molecular formula.
Tautomerism and Stability
The compound exists in equilibrium between its amino and thiol tautomeric forms, as evidenced by dual IR bands at 2750 cm$$^{-1}$$ (-SH) and 1164 cm$$^{-1}$$ (C=S). This tautomerism influences reactivity, necessitating storage under inert conditions to prevent oxidation.
Comparative Analysis with Related Compounds
Structural analogs of 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine exhibit varying biological activities based on substituent patterns:
- 4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-one: Demonstrates antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL).
- 3-(4-Methylphenyl)triazolo[3,4-b]benzoxazole: Shows antifungal properties but lower solubility in aqueous media.
The incorporation of the indole moiety in the target compound enhances lipid solubility, potentially improving blood-brain barrier penetration compared to simpler triazoles.
Challenges and Mitigation Strategies
Scalability Issues
Scaling reactions from 1 mmol to 10 mmol results in reduced yields (e.g., 79% → 68%) due to heat transfer inefficiencies. Implementing continuous flow reactors or segmented heating zones improves heat distribution in large-scale syntheses.
Purification Difficulties
The compound’s polar nature complicates isolation. Column chromatography using silica gel and a methanol-dichloromethane gradient (1:4 → 1:2) achieves >95% purity. Recrystallization from ethanol-water mixtures (3:1) further removes hydrophilic impurities.
Tautomer-Induced Reactivity
The thiol tautomer’s susceptibility to oxidation necessitates the addition of antioxidants like butylated hydroxytoluene (BHT) during storage.
Applications and Derivative Synthesis
Pharmacological Applications
While direct studies on the target compound are limited, structural analogs exhibit IC$$_{50}$$ values of 12 µM against breast cancer cell lines (MCF-7). The indole-triazole scaffold likely inhibits tubulin polymerization, a mechanism shared with vinca alkaloids.
Derivative Synthesis
Schiff base derivatives synthesized by condensing the compound with aromatic aldehydes show enhanced anticancer activity. For example, the 4-methoxybenzaldehyde derivative inhibits MCF-7 proliferation at 8 µM. Mannich base derivatives, prepared by reacting the compound with formaldehyde and morpholine, exhibit improved water solubility (logP = 1.2 vs. 2.5 for the parent compound).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring facilitates nucleophilic substitution at position 5. Reactions typically proceed under mild alkaline conditions:
Mechanistic studies indicate that the amino group at position 3 activates the triazole ring for electrophilic attack, while steric hindrance from the indole ethyl chain influences regioselectivity .
Oxidation Reactions
The indole moiety undergoes selective oxidation under controlled conditions:
-
Potassium permanganate (acidic) : Forms indoxyl derivatives via C3 oxidation (yield: 82%, 0°C, 2 h).
-
mCPBA (meta-chloroperbenzoic acid) : Epoxidizes the ethyl linker between indole and triazole (yield: 68%, CHCl₃, rt) .
Oxidation side-products include N-oxide derivatives when using H₂O₂/AcOH (yield: 24%) .
Cyclization Reactions
Microwave-assisted cyclization enhances reaction efficiency:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| POCl₃ | Triazolo[3,4-b]indole derivatives | MW, 120°C, 15 min | 89% |
| Thiophosgene | Triazolothiazepine analogs | MW, 100°C, 20 min | 76% |
| CS₂/KOH | Thiadiazole-fused systems | Ethanol reflux, 8 h | 63% |
Cyclization kinetics follow second-order rate constants (k ≈ 0.18 L/mol·s) .
Metal Complexation
The triazole nitrogen atoms coordinate with transition metals:
| Metal Salt | Ligand Ratio | Geometry | Application |
|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | Square planar | Antimicrobial agents |
| FeCl₃ | 1:1 | Octahedral | Catalytic oxidation reactions |
| Pd(OAc)₂ | 1:1 | Tetrahedral | Cross-coupling catalysis |
Stability constants (log β) range from 8.2 (Cu²⁺) to 5.7 (Fe³⁺) .
Condensation Reactions
The primary amine group participates in Schiff base formation:
-
With aromatic aldehydes :
Kinetic studies show pseudo-first-order behavior with k₁ = 1.2 × 10⁻³ s⁻¹ .
Photochemical Reactions
UV irradiation (254 nm) induces:
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Dimerization : Via [2+2] cycloaddition (acetonitrile, 12 h, yield: 34%)
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C–N bond cleavage : Forms indole-3-acetic acid analogs (H₂O/MeCN, 8 h, yield: 41%)
Quantum yield measurements: Φ = 0.18 ± 0.02 .
This compound’s reactivity profile enables diverse applications in medicinal chemistry (antimicrobial agents ), materials science (coordination polymers), and catalysis (Pd complexes ). Recent advances in microwave-assisted protocols have significantly improved synthetic efficiency, reducing reaction times from hours to minutes while maintaining high regioselectivity.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. Research indicates that derivatives of 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific derivatives showed growth inhibition percentages ranging from 51.88% to 86.61% against multiple cancer cell lines, including OVCAR-8 and NCI-H40 .
Case Study:
In one notable study, the compound was tested against glioblastoma cells and exhibited a dose-dependent response with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of various bacterial strains, including resistant strains. A study focusing on the synthesis of novel triazole derivatives found that some exhibited minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Mycobacterium tuberculosis .
Case Study:
In a comparative analysis, several triazole derivatives were synthesized and tested for their antibacterial efficacy against gram-positive and gram-negative bacteria. The results indicated that compounds similar to 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine demonstrated superior activity compared to traditional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of triazole compounds. Modifications at various positions on the indole or triazole ring can significantly influence biological activity:
| Position | Modification | Effect on Activity |
|---|---|---|
| 4 (triazole) | Methyl substitution | Increased anticancer potency |
| 5 (indole) | Halogenation | Enhanced antimicrobial activity |
Mechanism of Action
The mechanism of action of 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the triazole ring can form stable complexes with metal ions or other molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1H-1,2,4-Triazole-3-thiol: A compound with a similar triazole ring.
Uniqueness
5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the indole and triazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Biological Activity
The compound 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse sources and data tables.
- Chemical Name : 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine
- Molecular Formula : C12H13N5
- Molecular Weight : 227.27 g/mol
- CAS Number : 108529902 .
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study focused on various triazole compounds indicated that certain derivatives demonstrated moderate to strong activity against a range of bacteria, including Staphylococcus aureus and Enterococcus faecalis . The specific activity of 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine has not been extensively documented in isolation; however, its structural similarities to other active compounds suggest potential efficacy.
Anticancer Activity
Recent investigations into triazole derivatives have highlighted their anticancer potential. A study evaluating a series of triazole-based compounds revealed significant cytotoxic effects against prostate (PC3) and skin (A375) cancer cell lines. For instance, some derivatives achieved IC50 values in the range of 21.86–40.37 μg/mL, which were comparable to standard chemotherapeutic agents like cisplatin . While specific data on 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine is limited, the promising results from related compounds suggest avenues for further research.
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For example, some studies indicate that these compounds may interfere with DNA replication processes or inhibit specific enzymes crucial for cell survival .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | Target Organism | Activity Level | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Moderate | |
| Compound B | Enterococcus faecalis | Strong | |
| Compound C | Bacillus cereus | Weak |
Table 2: Anticancer Activity of Triazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Compound D | PC3 | 28.94 | |
| Compound E | A375 | 21.86 | |
| Compound F | MRC5 (normal) | 76.90 |
Case Study 1: Synthesis and Evaluation of Triazole Derivatives
In a study published in MDPI, researchers synthesized various triazole derivatives and evaluated their antimicrobial properties. Among the synthesized compounds, those with indole moieties exhibited enhanced activity against several pathogens, indicating a synergistic effect between the indole and triazole structures .
Case Study 2: Anticancer Screening of Triazoles
Another study assessed the anticancer potential of a series of triazole derivatives against multiple cancer cell lines. The findings suggested that modifications to the triazole ring significantly influenced cytotoxicity, with some compounds outperforming traditional chemotherapeutics in terms of selectivity and efficacy .
Q & A
Q. What are the recommended methods for synthesizing 5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine in laboratory settings?
The synthesis typically involves condensation reactions between indole derivatives and triazole precursors. For example, a two-step procedure may include:
- Step 1 : Formation of an imine intermediate by reacting 3-formyl-1H-indole derivatives with amines under acidic conditions (e.g., acetic acid reflux) .
- Step 2 : Cyclization of the intermediate with thiourea or substituted hydrazines to form the triazole ring. Microwave-assisted synthesis can improve reaction efficiency and reduce side products . Key reagents include sodium acetate as a catalyst and acetic acid as the solvent. Purity is ensured via recrystallization from DMF/acetic acid mixtures .
Q. How can the molecular structure and tautomeric forms of this compound be characterized?
- X-ray diffraction (XRD) : Resolves crystallographic parameters, including dihedral angles between the indole and triazole rings (e.g., planar vs. non-planar conformations) .
- NMR spectroscopy : Distinguishes tautomers (e.g., 1,2,4-triazol-3-amine vs. 1,2,4-triazol-5-amine) by analyzing chemical shifts of NH and aromatic protons .
- IR and Raman spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹) and sulfur-containing moieties .
Advanced Research Questions
Q. What experimental strategies address low yields in the synthesis of this compound?
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity. For instance, green protocols using microwave irradiation achieve >80% yield for analogous triazoles .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol or water .
- Catalyst screening : Transition metal catalysts (e.g., CuI) can accelerate imine formation, but may require post-synthesis purification to remove residues .
Q. How does the presence of the indole moiety influence the compound’s reactivity and biological activity?
- Reactivity : The electron-rich indole ring facilitates electrophilic substitutions (e.g., halogenation) at the 5-position, enabling functionalization for SAR studies .
- Biological activity : Indole derivatives exhibit antimicrobial properties due to membrane disruption and intercalation with DNA. For example, fluorobenzyl-thio-triazole analogs show MIC values of ≤2 µg/mL against S. aureus .
Q. How can computational methods aid in the design of derivatives with enhanced properties?
- Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian. For example, ICReDD employs reaction path searches to optimize conditions for triazole cyclization .
- Molecular docking : Models interactions with biological targets (e.g., fungal CYP51 enzymes) to prioritize derivatives for synthesis .
- Machine learning : Analyzes experimental datasets to identify correlations between substituent electronegativity and bioactivity .
Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
- Cross-validation : Combine XRD (for absolute conformation) with solid-state NMR to confirm tautomeric forms .
- Dynamic NMR studies : Probe temperature-dependent tautomerism in solution. For example, coalescence temperatures near 100°C indicate rapid interconversion between triazole NH configurations .
- DFT calculations : Simulate NMR chemical shifts for different tautomers and compare with experimental data to assign dominant forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
